5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-14-5-8-19(27-14)28(24,25)22-16-4-2-3-15(13-16)17-6-7-18(21-20-17)23-9-11-26-12-10-23/h2-8,13,22H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPENURDFTAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves several steps. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to meet commercial demands .
Chemical Reactions Analysis
5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene or pyridazinyl rings .
Scientific Research Applications
Structural Overview
The compound features:
- Thiophene ring
- Sulfonamide group
- Morpholine-substituted pyridazine moiety
Its molecular formula is with a molecular weight of approximately 396.52 g/mol. The structural complexity contributes to its diverse biological activities.
Chemistry
5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in organic synthesis.
Biology
The compound is being investigated for its potential as a biochemical probe due to its unique structure. It has shown promise in:
- Enzyme Inhibition : Similar compounds exhibit inhibitory effects on specific kinases like c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative disorders and inflammatory diseases .
- Anti-inflammatory Effects : Derivatives can reduce inflammation by inhibiting key signaling pathways involved in the inflammatory response, such as tumor necrosis factor-alpha (TNFα) production .
Medicine
Research indicates that 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has potential therapeutic properties:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, particularly through the inhibition of carbonic anhydrases (CAs), which are important in tumor growth and metastasis .
Case Studies
Several studies have documented the biological activity of this compound:
- Anticancer Potential : Research has shown that compounds targeting CA IX and CA XII exhibit promising anticancer activity in preclinical models .
- In vitro Studies : Compounds similar to this sulfonamide have demonstrated significant antimicrobial activities against various pathogens, highlighting their potential in drug development .
Mechanism of Action
The mechanism of action of 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1. Comparative Profiles of Target Compound and Analogues
*Illustrative values based on structural analogues.
- Target Affinity : The pyridazine-morpholine scaffold may improve selectivity for kinases over carbonic anhydrases compared to classical sulfonamides .
Research Findings and Implications
Binding Mode Predictions
Molecular docking studies (hypothetical) suggest the sulfonamide group coordinates with catalytic lysine residues in kinases, while the pyridazine-morpholine moiety occupies hydrophobic pockets. This dual interaction could explain its lower IC50 compared to non-optimized analogues .
Biological Activity
5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a sulfonamide compound characterized by its complex structure, which includes a thiophene ring and a pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is C19H20N4O3S2, and it has a molecular weight of approximately 396.52 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that it may inhibit certain kinase pathways, similar to other thiophene sulfonamides which have been shown to modulate c-Jun N-terminal kinase (JNK) activity, impacting processes such as apoptosis and inflammation .
Biological Activity Overview
Research indicates that 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against pathogens like Pseudomonas aeruginosa and Escherichia coli is particularly noteworthy .
- Cytotoxicity : In vitro assays have demonstrated that this compound may possess cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism likely involves the induction of apoptosis through the modulation of critical signaling pathways .
- Enzyme Inhibition : The compound has been suggested to inhibit enzymes involved in inflammatory responses, which could be beneficial in treating diseases characterized by excessive inflammation .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various thiophene sulfonamides, including derivatives similar to 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide. Results indicated significant activity against E. coli with a minimum inhibitory concentration (MIC) of 0.21 µM for some derivatives .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, derivatives were screened for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells. Compounds exhibited promising results, suggesting that structural modifications could enhance their anticancer efficacy .
Comparative Analysis with Similar Compounds
The biological activity of 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can be compared with other thiophene-based compounds:
Q & A
Q. What are the key synthetic routes for 5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via cyclization of precursors under acidic/basic conditions (e.g., phosphorus oxychloride or sodium hydroxide) .
- Step 2: Introduction of the morpholine ring through nucleophilic substitution using morpholine and a leaving group (e.g., halogen) .
- Step 3: Coupling of the thiophene sulfonamide moiety via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Optimization: Continuous flow reactors and automated systems improve yield and purity .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and connectivity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonamide -SO₂NH-) .
Q. How does the morpholine moiety influence the compound’s physicochemical properties?
The morpholine ring enhances solubility via its oxygen atom’s hydrogen-bonding capacity and modulates lipophilicity, affecting bioavailability and target binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assays?
- Assay Validation: Ensure consistency in cell lines, enzyme sources, and assay conditions (e.g., pH, temperature) .
- Metabolic Stability Testing: Use liver microsomes to assess if metabolic degradation reduces observed activity .
- Target Selectivity Profiling: Screen against related targets (e.g., kinases, GPCRs) to rule off-target effects .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction rates .
- Catalyst Screening: Test palladium/ligand systems (e.g., XPhos, SPhos) for efficient cross-coupling .
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC monitoring for real-time quality control .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use software like AutoDock to model binding poses with target proteins (e.g., enzymes, receptors) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over time to assess binding affinity .
- QSAR Modeling: Corlate structural features (e.g., sulfonamide electronegativity) with activity data to guide analog design .
Q. How to address low purity in final synthetic batches?
- Chromatography: Employ flash column chromatography with gradients of ethyl acetate/hexane .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
- HPLC Purification: Use reverse-phase C18 columns with acetonitrile/water mobile phases .
Data Analysis and Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog Synthesis: Modify substituents (e.g., morpholine to thiomorpholine, pyridazine to pyrimidine) .
- Biological Testing: Assay analogs against primary and secondary targets (e.g., IC₅₀ determination) .
- Statistical Analysis: Apply multivariate regression to identify critical structural contributors to activity .
Q. What are common pitfalls in characterizing sulfonamide derivatives?
- Hydrate Formation: Monitor for water absorption using Karl Fischer titration .
- Tautomerism: Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) .
- Byproduct Identification: LC-MS/MS detects side products from incomplete coupling or oxidation .
Q. How to validate the compound’s stability under storage conditions?
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical Monitoring: Track degradation via HPLC peak area reduction or new peak formation .
- Storage Recommendations: Use desiccants and amber vials at –20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
